molecular formula C36H62O31 B1201374 Isomaltohexaose CAS No. 6175-02-6

Isomaltohexaose

Cat. No. B1201374
CAS RN: 6175-02-6
M. Wt: 990.9 g/mol
InChI Key: OITCGTKWORAONZ-UUCUGTBWSA-N
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Description

Synthesis Analysis

Isomaltohexaose is synthesized from high maltose syrup through a process involving the enzyme transglucosidase . A study has also shown that the mutation specificity and enzymatic properties of a dextranase from the GH66 family of Bacillus aquimaris SP5 can produce high-degree polymerized isomaltooligosaccharides .


Molecular Structure Analysis

The molecular structure of Isomaltohexaose is complex. It consists of six glucose units linked by α-1,6-glycosidic bonds . A study on the crystal structure of thermophilic dextranase from Thermoanaerobacter pseudethanolicus (TpDex) showed that the isomaltohexaose molecule was bound across the catalytic site, indicating that TpDex had six subsites (-4 to +2) in the catalytic cleft .


Physical And Chemical Properties Analysis

Isomaltohexaose has a molecular weight of 990.86 g/mol . More detailed physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

  • Immunology and Antibody Combining Sites : Isomaltohexaose has been significant in studies related to immunology, particularly concerning the size of human antibody combining sites. Kabat (1960) found that in most human antidextran sera, the upper limit in size for antibody combining sites is complementary to a hexasaccharide, indicating a role for isomaltohexaose in immunological studies (Kabat, 1960).

  • Characterization of Isomaltodextrins : Research by Turvey and Whelan (1957) involved the preparation and characterization of isomaltodextrins, including isomaltohexaose. This work was crucial in understanding the properties of these oligosaccharides and their potential applications (Turvey & Whelan, 1957).

  • Production of Isomalto-oligosaccharides : A study by Ojha, Mishra, and Chand (2015) explored the synthesis of isomalto-oligosaccharides (IMOs) using the cell-bound α-glucosidase of Microbacterium sp. This research has implications in the production of prebiotics and their application in food and health industries (Ojha, Mishra, & Chand, 2015).

  • Anaphylaxis Studies in Guinea Pigs : Richter (1972) investigated the minimal molecular size of dextran required to elicit passive cutaneous anaphylaxis in guinea pigs. Isomaltohexaose was found to be incapable of eliciting this response, providing valuable insights into the molecular requirements for anaphylaxis (Richter, 1972).

  • Thermostability in Enzymes : Suzuki et al. (2015) studied the crystal structure of thermophilic dextranase from Thermoanaerobacter pseudethanolicus in complex with isomaltohexaose. This research contributes to the understanding of enzyme thermostability and their industrial applications (Suzuki et al., 2015).

properties

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62O31/c37-1-8(39)15(41)16(42)9(40)3-58-32-28(54)23(49)18(44)11(64-32)5-60-34-30(56)25(51)20(46)13(66-34)7-62-36-31(57)26(52)21(47)14(67-36)6-61-35-29(55)24(50)19(45)12(65-35)4-59-33-27(53)22(48)17(43)10(2-38)63-33/h1,8-36,38-57H,2-7H2/t8-,9+,10+,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22-,23-,24-,25-,26-,27+,28+,29+,30+,31+,32-,33-,34-,35-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITCGTKWORAONZ-UUCUGTBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OCC5C(C(C(C(O5)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OC[C@@H]5[C@H]([C@@H]([C@H]([C@H](O5)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62O31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

990.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isomaltohexose

CAS RN

6175-02-6
Record name Isomaltohexose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006175026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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